TRIADIMENOL ISOMER B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

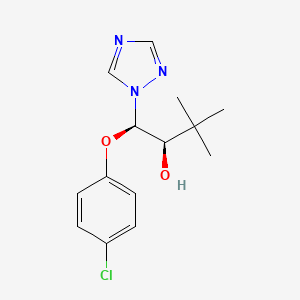

TRIADIMENOL ISOMER B is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenoxy group, and a butanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TRIADIMENOL ISOMER B typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

Introduction of the triazole ring: The 4-chlorophenoxy intermediate is then reacted with a triazole derivative under suitable conditions to introduce the triazole ring.

Formation of the butanol moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

TRIADIMENOL ISOMER B can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Agricultural Use

Triadimenol Isomer B is widely utilized in agriculture for the control of fungal diseases affecting crops such as cereals, brassicas, and beets. Its effectiveness as a systemic fungicide allows it to protect plants from pathogens by disrupting their cellular integrity through ergosterol biosynthesis inhibition.

Biological Research

The compound is studied for its potential biological activities beyond fungicidal effects. Research has indicated that this compound may possess antimicrobial properties and could be explored for therapeutic applications in various diseases.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable in creating derivatives with enhanced biological activities or new chemical properties.

Pharmacokinetics Studies

Ongoing research into the pharmacokinetics of this compound reveals distinct metabolic pathways compared to Isomer A. Understanding these pathways is crucial for evaluating its safety and efficacy in both agricultural and potential medicinal applications .

This compound functions primarily as an antifungal agent by targeting the ergosterol biosynthesis pathway, which is essential for maintaining fungal cell membrane integrity. The inhibition of this pathway results in disrupted membrane functionality and subsequent cell death. The compound's biological activity has been documented through various studies assessing its efficacy against different fungal species .

| Isomer | Biological Activity | Key Characteristics |

|---|---|---|

| A | Higher efficacy | More potent against fungi |

| B | Lower efficacy | Still significant but requires higher application rates |

Environmental Impact

Research into the environmental transformation of this compound has shown that microbial degradation can lead to stereoselective outcomes, influencing the biological activity of the compound in soil environments. The S-(+)-enantiomer tends to degrade faster than the R-(-)-enantiomer, which may affect the overall efficacy and safety profile of the compound when used in agricultural settings .

Toxicological Assessment

A study assessed the impact of Triadimenol on liver function in rats exposed to varying concentrations (up to 4500 ppm). Significant alterations in liver enzymes were observed at concentrations ≥500 ppm for both isomers, indicating potential hepatotoxicity with prolonged exposure.

Field Trials

Field trials on crops treated with formulations containing this compound demonstrated effective control over powdery mildew; however, higher application rates were necessary compared to formulations rich in Isomer A. This finding underscores the importance of dosage considerations in agricultural practices.

Mecanismo De Acción

The mechanism of action of TRIADIMENOL ISOMER B involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(1R,2R)-1-(4-bromophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure with a bromine atom instead of chlorine.

(1R,2R)-1-(4-fluorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure with a fluorine atom instead of chlorine.

(1R,2R)-1-(4-methylphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of TRIADIMENOL ISOMER B lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group may enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Actividad Biológica

Triadimenol is a fungicide belonging to the 1,2,4-triazole class, primarily used in agriculture to control various fungal diseases affecting crops such as cereals, brassicas, and beets. Among its two main diastereomers, Isomer A and Isomer B, the latter has been observed to exhibit notable biological activities, albeit at a lower efficacy compared to Isomer A. This article explores the biological activity of Triadimenol Isomer B, focusing on its mechanisms of action, metabolic pathways, and environmental impact.

Chemical Structure and Properties

Triadimenol is composed of two diastereomers:

- Isomer A (erythro-configuration) : More biologically active.

- Isomer B (threo-configuration) : Less biologically active but still significant.

The molecular formula for Triadimenol is C14H18ClN3O2 with a relative molecular mass of 295.8 g/mol. The structural differences between the isomers influence their biological activities and properties.

This compound functions primarily as an antifungal agent by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and functionality, leading to cell death. The compound's mode of action is similar to that of other triazole fungicides, which target the cytochrome P450 enzyme system involved in sterol biosynthesis.

Biological Activity and Efficacy

Research indicates that while Isomer B possesses antifungal properties, its activity is significantly lower than that of Isomer A. Studies have shown that Isomer B exhibits both fungicidal and growth-regulating activities in plants but requires higher concentrations to achieve similar effects as Isomer A.

Comparative Biological Activity Table

| Activity Type | Isomer A | Isomer B |

|---|---|---|

| Fungicidal Activity | High | Moderate |

| Growth Regulation | Effective | Limited |

| Toxicity to Fungi | Higher | Lower |

| Environmental Impact | More persistent in soil | Less persistent |

Metabolic Pathways

In studies involving rats, it was found that Isomer B is excreted more readily than Isomer A. In a radiolabel analysis, males excreted 78% of Isomer B through feces compared to 55% for Isomer A. The metabolic pathways involved include:

- Hydroxylation of t-butyl methyl groups.

- Oxidation to carboxylic acid derivatives.

- Limited oxidation to triadimefon.

The half-life for both isomers was estimated at approximately 24 hours in biological systems, indicating a relatively rapid elimination process.

Environmental Transformation

The microbial transformation of triadimefon into triadimenol has been studied extensively. In various soil types, the transformation rates showed enantioselectivity, with the S-(+)-enantiomer reacting faster than the R-(-)-enantiomer. The findings suggest that the biological activity of triadimenol produced in soils can vary significantly based on the stereoisomer ratios present after microbial action.

Case Studies

- Toxicological Assessment : In a study assessing the impact on liver function in rats exposed to triadimenol at varying concentrations (up to 4500 ppm), significant alterations in liver enzymes were observed. Increased levels of AST and ALT were noted at concentrations ≥500 ppm for both isomers, indicating hepatotoxicity concerns with prolonged exposure.

- Field Trials : Trials conducted on crops treated with formulations containing Isomer B demonstrated effective control over powdery mildew but required higher application rates compared to formulations rich in Isomer A. This highlights the need for careful consideration in agricultural practices regarding dosage and efficacy.

Propiedades

Número CAS |

70585-37-4 |

|---|---|

Fórmula molecular |

C14H18ClN3O2 |

Peso molecular |

295.76 g/mol |

Nombre IUPAC |

(1S,2S)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13+/m1/s1 |

Clave InChI |

BAZVSMNPJJMILC-OLZOCXBDSA-N |

SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |

SMILES isomérico |

CC(C)(C)[C@@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |

SMILES canónico |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |

Sinónimos |

triadimenol A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.